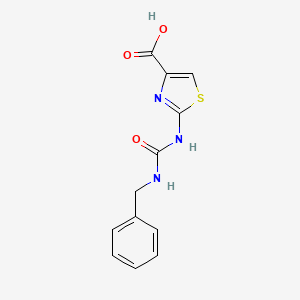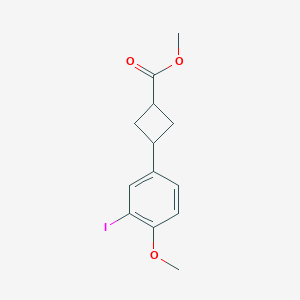
Cinnamylidene acetyl chloride
Vue d'ensemble
Description
Cinnamylidene acetyl chloride is an organic compound belonging to the cinnamate family. It is characterized by the presence of a cinnamylidene group attached to an acetyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of photoresponsive polymers and other advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnamylidene acetyl chloride can be synthesized through the reaction of cinnamylidene acetic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in a solvent such as dichloromethane under a nitrogen atmosphere. The mixture is stirred at ambient temperature for several hours, followed by the evaporation of the solvent under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cinnamylidene acetic acid with dichlorosulfoxide in the presence of petroleum ether. This method is efficient and yields a high purity product suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnamylidene acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Cycloaddition Reactions: The cinnamylidene group can participate in [2+2] cycloaddition reactions under ultraviolet light, forming cyclobutane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Cycloaddition Reactions: These reactions require ultraviolet light and are often performed in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Cyclobutane Derivatives: Formed through [2+2] cycloaddition reactions.
Applications De Recherche Scientifique
Cinnamylidene acetyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cinnamylidene acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives interact with cellular components such as membranes and proteins, disrupting their function and leading to antimicrobial effects . The cinnamylidene group can also undergo photoinduced cycloaddition reactions, which are utilized in the formation of cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
Cinnamylidene Acetic Acid: Similar in structure but lacks the reactive acetyl chloride group.
Cinnamylidene Derivatives of Rhodanine: Known for their high anthelmintic activity.
Other Cinnamate Derivatives: Include cinnamylidene acetic acid and its esters, which are used in various chemical and biological applications.
Uniqueness: Cinnamylidene acetyl chloride is unique due to its combination of the cinnamylidene group and the highly reactive acetyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .
Propriétés
Numéro CAS |
40926-86-1 |
|---|---|
Formule moléculaire |
C11H9ClO |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
Clé InChI |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-Chlorobenzyloxy)phenyl]methanol](/img/structure/B8404226.png)
![4-(Bromomethyl)-N-[(dimethylamino)sulfonyl]-2,5-difluorobenzamide](/img/structure/B8404227.png)









![7-Amino-2,3-dihydro-2-methylbenzo[b]thiophene](/img/structure/B8404306.png)
![8-Benzyloxy-2,3-dimethylimidazo-[1,2-a]pyridine](/img/structure/B8404322.png)

